(R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid
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Description
“®-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid” is a chemical compound. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-sensitive protecting group for amines . It’s used in capillary electrophoresis and acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection .
Synthesis Analysis
The synthesis of fluorenones, which are part of the structure of the compound, can be achieved by aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF .Molecular Structure Analysis
The molecular structure of the compound is complex. The fluorenyl part of the molecule has a three-ring structure, with the methyloxycarbonyl group attached to one of the outer rings .Chemical Reactions Analysis
The compound, due to the presence of the Fmoc group, is sensitive to base . This means it can participate in reactions where the Fmoc group is removed under basic conditions.Scientific Research Applications
Chemical Reactivity and Applications
Compounds with open thiogroups, such as 1,2,4-triazole-3-thione derivatives, show high antioxidant and antiradical activity, suggesting potential for biochemical applications involving radiation protection and biochemical process modulation in patients. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine highlights their significance in chemical transformations and pharmacological activities, indicating the broader relevance of thio-containing compounds in medical and biochemical research (Kaplaushenko, 2019).
Biochemical and Analytical Implications
Low-molecular-weight (LMW) thiols, such as glutathione, cysteine, and related compounds, play critical roles in cellular redox homeostasis and respond to stress factors. The discussion on thiocysteine, cysteamine, homocysteine, lipoic acid, and other volatile thiols underscores the importance of thiol-containing compounds in plant metabolism, possibly implicating similar importance in the study of "(R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid" for understanding cellular processes and stress responses (Pivato, Fabrega-Prats, & Masi, 2014).
Amino Acid and Protein Research
The utilization of amino acids and proteins in cancer cachexia research, utilizing techniques such as nitrogen balance, 3-methylhistidine excretion, and tracer studies to evaluate human amino acid metabolism, reveals the complexity of protein and amino acid dynamics in pathological conditions. This suggests a potential interest in the metabolic pathways and therapeutic interventions related to amino acids and their derivatives, including "(R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid" in the context of disease states and metabolic research (Pisters & Pearlstone, 1993).
properties
IUPAC Name |
(2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c18-16(17(19)20)10-21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,18H2,(H,19,20)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRBQYRAZQGDPW-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427156 |
Source
|
Record name | CHEMBL392255 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid | |
CAS RN |
84888-38-0 |
Source
|
Record name | S-(9H-Fluoren-9-ylmethyl)-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84888-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CHEMBL392255 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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